[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate
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Overview
Description
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through a hydrazonomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate typically involves the condensation of benzoic acid derivatives with pyridine-3-carboxaldehyde in the presence of hydrazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: Benzoic acid derivative reacts with pyridine-3-carboxaldehyde in the presence of hydrazine.
Solvent Use: Ethanol or methanol is commonly used as the solvent.
Heating: The reaction mixture is heated to promote the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities.
Pyridine derivatives: Compounds such as nicotinic acid and pyridoxine have similar pyridine rings.
Uniqueness
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate is unique due to its specific combination of benzoic acid and pyridine moieties linked through a hydrazonomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
InChI Key |
WHIOEHMATHMRLX-LPYMAVHISA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
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